5-Azaspiro[3.5]nonan-2-amine;dihydrochloride

Conformational constraint Spirocyclic scaffold Medicinal chemistry

5‑Azaspiro[3.5]nonan‑2‑amine dihydrochloride (CAS 2580254‑99‑3, molecular formula C₈H₁₈Cl₂N₂, molecular weight 213.15 g·mol⁻¹) is a spirocyclic diamine salt that fuses an azetidine ring with a piperidine ring through a shared quaternary carbon, positioning a primary amine at the 2‑position of the azetidine moiety and a secondary amine nitrogen at position 5 of the piperidine ring [REFS‑1]. The dihydrochloride salt form provides two protonated amine centres that confer markedly higher aqueous solubility than the corresponding mono‑hydrochloride or free‑base analogs, a critical advantage for biochemical assay preparation [REFS‑2].

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 2580254-99-3
Cat. No. B3008837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.5]nonan-2-amine;dihydrochloride
CAS2580254-99-3
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CCNC2(C1)CC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)3-1-2-4-10-8;;/h7,10H,1-6,9H2;2*1H
InChIKeyWWBZPOHBMPVMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Azaspiro[3.5]nonan-2-amine Dihydrochloride (CAS 2580254-99-3): A Dual‑Protonated Spirocyclic Amine Building Block for CNS and Kinase‑Targeted Discovery


5‑Azaspiro[3.5]nonan‑2‑amine dihydrochloride (CAS 2580254‑99‑3, molecular formula C₈H₁₈Cl₂N₂, molecular weight 213.15 g·mol⁻¹) is a spirocyclic diamine salt that fuses an azetidine ring with a piperidine ring through a shared quaternary carbon, positioning a primary amine at the 2‑position of the azetidine moiety and a secondary amine nitrogen at position 5 of the piperidine ring [REFS‑1]. The dihydrochloride salt form provides two protonated amine centres that confer markedly higher aqueous solubility than the corresponding mono‑hydrochloride or free‑base analogs, a critical advantage for biochemical assay preparation [REFS‑2]. Computational physicochemical profiling indicates an AlogP of 1.29, a polar surface area of 90.65 Ų, five hydrogen‑bond acceptors, and two hydrogen‑bond donors, placing the compound within favourable drug‑like chemical space while its zero rotatable bonds enforce a rigid three‑dimensional pharmacophore [REFS‑1][REFS‑3]. Documented biological annotations, including M4 muscarinic acetylcholine receptor antagonism and RNase L inhibition at low nanomolar concentrations, establish the scaffold’s relevance to neurological and antiviral target classes [REFS‑4][REFS‑5].

Why Simple Piperidine, Azetidine, or Mono‑Azaspiro Building Blocks Cannot Replace 5‑Azaspiro[3.5]nonan‑2‑amine Dihydrochloride in Procurement


Generic substitution of 5‑azaspiro[3.5]nonan‑2‑amine dihydrochloride with a flexible piperidine, azetidine, or even a mono‑nitrogen spiro[3.5]nonane is chemically unsound because the compound’s selection value arises from the simultaneous presence of three interdependent features: (i) a spiro‑constrained dual‑ring system that eliminates conformational entropy (zero rotatable bonds) and locks both the primary amine and the secondary piperidine nitrogen into a fixed spatial trajectory [REFS‑1]; (ii) the specific placement of the primary amine at the azetidine 2‑position, which governs both binding‑vector geometry and synthetic derivatisation chemistry [REFS‑2]; and (iii) the dihydrochloride salt form that provides dual protonation for aqueous solubility unattainable with mono‑HCl or free‑base forms [REFS‑3]. Experimental evidence demonstrates that repositioning the nitrogen atom by a single ring position (e.g., 6‑azaspiro[3.5]nonan‑2‑amine vs. 7‑azaspiro[3.5]nonan‑2‑amine) alters CDK9 IC₅₀ values by > 12 % (33 nM vs. 37 nM, respectively), indicating that nitrogen topology is a potency determinant [REFS‑4][REFS‑5]. Consequently, any procurement specification that omits the 5‑aza‑2‑amine‑dihydrochloride configuration will deliver a compound with a different conformational ensemble, protonation state, and biological profile, rendering direct substitution scientifically invalid.

Quantitative Differentiation Evidence for 5‑Azaspiro[3.5]nonan‑2‑amine Dihydrochloride Versus Closest Analogs


Spiro‑Conformational Lock: Zero Rotatable Bonds Versus Flexible Piperidine or Azetidine Building Blocks

The 5‑azaspiro[3.5]nonane core enforces zero rotatable bonds within the bicyclic framework, as confirmed by computed PubChem descriptors for the spiro[3.5]nonan‑2‑amine system [REFS‑1]. In contrast, a flexible N‑methylpiperidine (the simplest monocyclic analog) possesses two rotatable ring‑to‑substituent bonds and can adopt multiple low‑energy conformers. Literature reviews have demonstrated that spirocyclic conformational constraint can enhance target binding potency by up to 10‑fold compared to flexible acyclic or monocyclic counterparts due to reduced entropic penalty upon binding [REFS‑2]. This effect is directly translatable to the 5‑azaspiro[3.5]nonan‑2‑amine core, whose rigid azetidine‑piperidine spiro‑junction pre‑organises the 2‑amine vector for nucleophilic derivatisation or receptor engagement without the conformational sampling required by simple piperidines.

Conformational constraint Spirocyclic scaffold Medicinal chemistry Binding entropy Drug design

Dihydrochloride Salt: Dual Protonation and Solubility Advantage Over Mono‑HCl and Free‑Base 5‑Azaspiro[3.5]nonane Analogs

The target compound (C₈H₁₈Cl₂N₂, MW 213.15) bears two protonated amine centres, distinguishing it from the mono‑hydrochloride 5‑azaspiro[3.5]nonane·HCl (CAS 1419101‑47‑5, C₈H₁₆ClN, MW 161.67) and the free base 5‑azaspiro[3.5]nonane (CAS 160499‑09‑2, MW 125.21) [REFS‑1][REFS‑2]. The presence of a second protonatable nitrogen raises the computed hydrogen‑bond donor count from 0–1 (free base/mono‑HCl) to 2 (dihydrochloride) and the hydrogen‑bond acceptor count from 1 to 5, as per the AladdinSci compound profile [REFS‑3]. While quantitative aqueous solubility values are not publicly available for this specific compound, the general principle that di‑hydrochloride salt formation enhances solubility relative to mono‑hydrochloride or free‑base forms is well established for amine‑containing spirocycles and is explicitly noted for the mono‑HCl analog, whose solubility remains limited without additional protonation [REFS‑2][REFS‑4]. The higher molecular weight and dual counter‑ion content directly impact gravimetric dispensing accuracy and molarity calculations in assay preparation.

Salt form Aqueous solubility Hydrochloride Biochemical assay Formulation

Scaffold‑Level RNase L Inhibition: 5‑Azaspiro[3.5]nonane Core Achieves IC₅₀ 2.30 nM, Unattainable by Simple Piperidine or Azetidine Monocycles

The 5‑azaspiro[3.5]nonane core (the parent scaffold of the target compound) has been pharmacologically annotated as a potent activator of 2‑5A‑dependent ribonuclease (RNase L), with an IC₅₀ of 2.30 nM measured by inhibition of protein synthesis in mouse L‑cell extracts [REFS‑1]. This low‑nanomolar activity places the scaffold among the most potent small‑molecule RNase L modulators reported. While the specific contribution of the 2‑amine and dihydrochloride moieties to RNase L potency has not been separately quantified in published studies, the unsubstituted 5‑azaspiro[3.5]nonane core already exhibits this potency level, which is not achievable with simple piperidine (no spiro constraint) or azetidine (lacking the piperidine ring) monocycles [REFS‑1][REFS‑2]. The 2‑amine functionality on the target compound provides a synthetic handle for further derivatisation without de novo construction of the spirocyclic core, enabling rapid exploration of structure‑activity relationships around the pre‑optimised RNase L pharmacophore.

RNase L Antiviral Interferon pathway Enzyme inhibition Spirocyclic inhibitor

Nitrogen Position Determines CDK9 Potency: 6‑ vs. 7‑Azaspiro[3.5]nonan‑2‑amine Derivatives Show IC₅₀ Differences of > 12 %, Validating That 5‑Azaspiro Topology Is Non‑Interchangeable

Direct head‑to‑head comparison of regioisomeric azaspiro[3.5]nonan‑2‑amine derivatives from US Patent 9,650,358 reveals that the nitrogen position within the spiro[3.5]nonane core is a significant determinant of CDK9 inhibitory potency [REFS‑1][REFS‑2]. The 6‑azaspiro[3.5]nonan‑2‑amine derivative (Example 104, BDBM307808) exhibited an IC₅₀ of 33 nM against CDK9 (LANCE ULight TR‑FRET assay), while the 7‑azaspiro[3.5]nonan‑2‑amine derivative (Example 105, BDBM307809) showed an IC₅₀ of 37 nM under identical assay conditions [REFS‑1][REFS‑2]. This 12.1 % difference in potency, although numerically modest, is reproducible and structurally attributable solely to the relocation of the nitrogen atom by one ring position. By extension, the 5‑azaspiro[3.5]nonan‑2‑amine scaffold, with nitrogen at position 5 rather than 6 or 7, is expected to yield a distinct pharmacological profile, as the nitrogen position alters both the electron density distribution and the trajectory of the hydrogen‑bond donor/acceptor vector within the kinase binding pocket.

CDK9 Kinase inhibitor Spirocyclic amine Positional isomer SAR

M4 Muscarinic Acetylcholine Receptor Antagonism: Functional Annotation That Differentiates the 5‑Azaspiro[3.5]nonan‑2‑amine Core from Non‑Annotated Spiro[3.5]nonane Isosteres

The 5‑azaspiro[3.5]nonan‑2‑amine scaffold has been explicitly annotated as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4), a G‑protein‑coupled receptor implicated in the modulation of striatal dopamine release and a validated target for psychosis and movement disorders [REFS‑1][REFS‑2]. In contrast, the all‑carbon spiro[3.5]nonan‑2‑amine (CAS 1489770‑61‑7, CID 65006670) and its hydrochloride salt (CAS 1989672‑30‑1, CID 122163171) lack this receptor annotation entirely in public databases, as do the simple monocyclic piperidine and azetidine building blocks [REFS‑3][REFS‑4]. The M4 receptor pharmacology is known to be highly sensitive to the three‑dimensional arrangement of basic amine pharmacophores: chiral 6‑azaspiro[2.5]octane antagonists achieve sub‑micromolar M4 binding with selectivity over M1–M3 subtypes, and the spirocyclic constraint is a critical determinant of this selectivity profile [REFS‑5]. While quantitative M4 binding data (Ki or IC₅₀) for the specific 5‑azaspiro[3.5]nonan‑2‑amine dihydrochloride are not yet publicly available, the scaffold‑level annotation confers a target‑class rationale that is absent for the non‑nitrogenated spiro[3.5]nonane analogs.

M4 muscarinic receptor mAChR CNS therapeutic Dopamine modulation Spirocyclic antagonist

Optimal Procurement and Research Application Scenarios for 5‑Azaspiro[3.5]nonan‑2‑amine Dihydrochloride (CAS 2580254‑99‑3)


CNS Lead Optimisation Campaigns Targeting M4 Muscarinic Acetylcholine Receptors for Psychosis or Parkinson’s Disease

Neuroscience drug discovery groups developing M4‑selective antagonists or positive allosteric modulators should prioritise this compound as a functionally annotated spirocyclic amine building block. The scaffold’s documented M4 mAChR antagonist activity [REFS‑1], combined with its zero‑rotatable‑bond conformational rigidity that enforces a defined pharmacophore geometry, makes it suitable for fragment‑based screening, hit‑to‑lead expansion, and scaffold‑hopping exercises where the 2‑amine position serves as a vector for parallel library synthesis. The dihydrochloride salt ensures aqueous solubility for biochemical and cellular assay formats without requiring additional formulation additives.

Antiviral Innate Immunity Research Leveraging RNase L Pathway Activation

Investigators studying interferon‑mediated antiviral defence mechanisms can deploy 5‑azaspiro[3.5]nonan‑2‑amine dihydrochloride as a pre‑validated RNase L‑modulating chemotype. The parent scaffold’s IC₅₀ of 2.30 nM for RNase L‑dependent inhibition of protein synthesis in mouse L‑cell extracts [REFS‑2] establishes the core’s potency, while the 2‑amine functionality enables systematic derivatisation to probe the structural determinants of RNase L activation versus off‑target effects. This application scenario is distinct from simple piperidine or azetidine building blocks, which lack the spirocyclic constraint required for this level of RNase L engagement.

Kinase Inhibitor Scaffold Diversification Using Position‑Defined Azaspiro[3.5]nonane Cores

Medicinal chemistry teams seeking novel ATP‑competitive kinase inhibitor scaffolds can employ the 5‑azaspiro[3.5]nonan‑2‑amine core as a regioisomerically defined alternative to the more extensively characterised 6‑ and 7‑azaspiro[3.5]nonan‑2‑amine systems. BindingDB data for the 6‑ and 7‑aza isomers against CDK9 (IC₅₀ = 33 nM and 37 nM, respectively) [REFS‑3][REFS‑4] demonstrate that nitrogen topology within the spiro[3.5]nonane core is a potency determinant, and the 5‑aza regioisomer occupies a distinct and underexplored region of chemical space. Procurement of this compound enables intellectual property diversification and exploration of structure‑activity relationships inaccessible to the 6‑ and 7‑aza series.

Conformationally Constrained Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries

Fragment library designers focused on three‑dimensional, sp³‑rich scaffolds can incorporate 5‑azaspiro[3.5]nonan‑2‑amine dihydrochloride as a low‑molecular‑weight (free base MW 139.24), zero‑rotatable‑bond fragment that satisfies the ‘rule of three’ for fragment selection (AlogP 1.29, HBD 2, HBA 5, PSA 90.65 Ų) [REFS‑5]. Its spirocyclic architecture provides a higher fraction of sp³‑hybridised carbons (Fsp³) than planar heteroaromatic fragments commonly used in FBDD, offering access to novel three‑dimensional binding epitopes. The dihydrochloride form facilitates direct dissolution in aqueous screening buffers, eliminating the DMSO solubility challenges that often complicate fragment screening campaigns.

Quote Request

Request a Quote for 5-Azaspiro[3.5]nonan-2-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.